An In-depth Technical Guide to 1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Structure, Properties, and Potential Applications
Introduction
In the landscape of medicinal chemistry and drug development, the urea scaffold represents a cornerstone of molecular design, lauded for its versatile hydrogen bonding capabilities and its presence in numerous clinically significant compounds.[1][2] This guide focuses on a specific derivative, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, providing a comprehensive technical overview for researchers, scientists, and professionals in the field. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its structural analogs and the broader class of aryl ureas to offer valuable, field-proven insights. The primary aim is to equip researchers with a foundational understanding of its chemical nature, a robust protocol for its synthesis, and a scientifically grounded perspective on its potential biological activities.
Molecular Structure and Physicochemical Properties
The structural architecture of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea combines a bulky, lipophilic cyclohexyl group with a polar, aromatic 4-hydroxyphenyl moiety, bridged by a urea linkage. This unique combination of functional groups is anticipated to govern its solubility, membrane permeability, and interactions with biological targets.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | - |
| CAS Number | 38652-23-2 | [3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 234.29 g/mol | [3][4] |
| Predicted Solubility | Soluble in organic solvents such as DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | Inferred from |
Note: Predicted solubility is based on the properties of the structurally related compound 1,3-diphenylurea.
Synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea: A Step-by-Step Protocol
The synthesis of asymmetrically substituted ureas is a well-established process in organic chemistry, typically involving the reaction of an isocyanate with a primary amine. The following protocol outlines a reliable method for the preparation of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.
Causality Behind Experimental Choices:
The selection of cyclohexyl isocyanate and 4-aminophenol as starting materials is a direct and efficient route to the target molecule. The use of an inert, anhydrous solvent like tetrahydrofuran (THF) is crucial to prevent the hydrolysis of the highly reactive isocyanate intermediate. The reaction is typically conducted at room temperature to control the exothermic nature of the reaction and minimize the formation of byproducts.
Experimental Protocol:
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Preparation of Reactants:
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In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminophenol in anhydrous tetrahydrofuran (THF).
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In a separate, dry dropping funnel, add 1.05 equivalents of cyclohexyl isocyanate.
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-
Reaction Execution:
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Slowly add the cyclohexyl isocyanate solution dropwise to the stirring solution of 4-aminophenol at room temperature over a period of 30 minutes.
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Allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.
-
-
Characterization:
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The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
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Caption: Synthesis workflow for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.
Potential Biological Activity and Mechanism of Action
A closely related analog, 1,3-bis(p-hydroxyphenyl)urea, has demonstrated significant anti-inflammatory and analgesic properties.[6] In-silico and in-vivo studies suggest that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory cascade. Given the structural similarity, it is plausible that 1-Cyclohexyl-3-(4-hydroxyphenyl)urea may also exhibit inhibitory activity against COX enzymes.
Hypothesized Mechanism of Action (Anti-inflammatory):
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Analytical Methodologies for Characterization and Quantification
To ensure the purity of the synthesized compound and for its quantification in various matrices, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques.
High-Performance Liquid Chromatography (HPLC) Protocol:
This method is suitable for assessing the purity of the compound and for its quantification.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound (likely around 254 nm).
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Injection Volume: 10 µL.
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Quantification: An external standard calibration curve should be prepared using a certified reference standard of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is indispensable for the structural elucidation and confirmation of the synthesized compound.
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the expected solubility of the compound.
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¹H NMR: Expected signals would include those for the cyclohexyl protons, the aromatic protons of the hydroxyphenyl ring, the phenolic hydroxyl proton, and the two N-H protons of the urea linkage.
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¹³C NMR: Will provide characteristic signals for the carbonyl carbon of the urea, the carbons of the cyclohexyl ring, and the carbons of the aromatic ring.
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Quantitative NMR (qNMR): Can be employed for accurate quantification using a suitable internal standard.[7]
Conclusion
1-Cyclohexyl-3-(4-hydroxyphenyl)urea is a molecule of significant interest within the domain of medicinal chemistry, primarily due to the established pharmacological potential of the aryl urea scaffold. This guide has provided a detailed framework for its synthesis, purification, and analysis. While direct biological data remains to be elucidated, the insights from structurally similar compounds suggest that it may possess valuable anti-inflammatory properties. The protocols and theoretical considerations presented herein are intended to serve as a robust starting point for further investigation and development of this promising compound.
References
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